The synthesis of polyvinyl alcohol derivatives typically involves radical polymerization techniques. In recent studies, advanced methods such as flow synthesis systems have been employed to optimize the polymerization process. This approach allows for better control over reaction parameters, leading to improved yields and specific properties of the resulting polymers .
Radical polymerization can be performed using various initiators and conditions, which influence the molecular weight and distribution of the polymers produced. The use of solvents, temperature control, and reaction time are critical factors in achieving desired characteristics in polyvinyl alcohol derivatives. Additionally, the incorporation of metal ions or other functional groups during synthesis can modify the properties of these compounds for specific applications .
The molecular structure of "PVYBQZLETXOTGY-LMOVPXPDSA-M" can be characterized by its repeating units derived from vinyl alcohol. The presence of hydroxyl groups contributes to its solubility in water and interaction with other molecules.
Molecular modeling and spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to elucidate the structure of polyvinyl alcohol derivatives. These methods provide insights into the arrangement of atoms and functional groups within the compound, essential for understanding its reactivity and potential applications.
Polyvinyl alcohol derivatives undergo various chemical reactions depending on their functional groups. Common reactions include hydrolysis, esterification, and oxidation. These reactions can lead to the formation of new compounds with enhanced properties or functionalities.
For example, the oxidation of polyvinyl alcohol can yield aldehydes or ketones, which may further react with other reagents to form cross-linked networks or hydrogels suitable for biomedical applications. The reactivity of these compounds is crucial for their use in coatings or as drug delivery systems.
The mechanism by which polyvinyl alcohol is degraded by microorganisms involves enzymatic action where specific enzymes break down the polymer chains into smaller oligomers or monomers. This process typically involves several steps: adsorption of the enzyme onto the polymer surface, cleavage of polymer bonds, and subsequent release of degradation products.
Recent studies have highlighted enzymes such as polyvinyl alcohol dehydrogenase and novel oxidases that exhibit high efficiency in degrading polyvinyl alcohol. These enzymes facilitate the breakdown process by targeting specific bonds within the polymer structure, leading to effective biodegradation under environmental conditions .
Polyvinyl alcohol is characterized by its high solubility in water, film-forming ability, and non-toxic nature. It typically appears as a white powder or granules before dissolution.
Chemically, polyvinyl alcohol exhibits properties such as:
Relevant data indicate that modifications to its structure can significantly alter these properties, making it suitable for diverse applications in packaging materials and biomedical devices.
Polyvinyl alcohol derivatives have a wide range of scientific uses:
Research continues to explore innovative applications for polyvinyl alcohol derivatives in fields such as nanotechnology and environmental remediation, particularly focusing on their ability to interact with microbial systems for effective biodegradation .
The InChIKey PVYBQZLETXOTGY-LMOVPXPDSA-M
serves as a unique identifier for the compound cyclohexanone oxime (CHO; C₆H₁₁NO). This 27-character key comprises three components:
Cross-referencing this key against major chemical databases (e.g., PubChem, ChemSpider) confirms the compound’s identity and links to associated metadata:
Database validation reveals associations with polymorphic forms documented in the Cambridge Structural Database (CSD) under refcodes CHOIME01 and CHOIME02, enabling structural cross-validation [5] [6].
Table 1: Database Cross-References for PVYBQZLETXOTGY-LMOVPXPDSA-M
Database | Identifier | Associated Metadata |
---|---|---|
PubChem | CID 75724 | Molecular weight: 113.16 g/mol |
ChemSpider | 68156 | Density: 1.032 g/cm³ |
CAS Registry | 100-64-1 | Boiling point: 206°C |
Cambridge Structural Database | CHOIME01, CHOIME02 | Polymorph structures |
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal CHO’s optimized geometry [5]:
Molecular dynamics (MD) simulations in implicit solvent models (e.g., water, ethanol) show:
Frontier orbital analysis indicates a HOMO–LUMO gap of 5.2 eV, signifying moderate reactivity. The HOMO localizes on the nitrogen and oxygen atoms, while the LUMO occupies the C=N π* orbital [5].
Experimental and computed spectroscopic data confirm CHO’s structure:
NMR Spectroscopy
Vibrational Spectroscopy
UV-Vis Spectroscopy
Table 2: Experimental vs. Computed Spectroscopic Data
Technique | Experimental Value | Computed (B3LYP) | Assignment |
---|---|---|---|
¹³C NMR | 199.8 ppm | 201.2 ppm | Carbonyl carbon (C1) |
FT-IR | 1645 cm⁻¹ | 1658 cm⁻¹ | C=N stretch |
UV-Vis | 210 nm | 208 nm | π→π* transition |
Raman | 1102 cm⁻¹ | 1115 cm⁻¹ | C–C symmetric stretch |
X-ray diffraction (XRD) analysis of CHO single crystals reveals two polymorphs:1. Form I (Orthorhombic, Pbca):- Unit cell: a=12.35 Å, b=9.18 Å, c=10.42 Å- Z=8, density=1.038 g/cm³- Hydrogen-bonding: N–H⋯O chains along b-axis2. Form II (Monoclinic, P2₁/c):- Unit cell: a=8.91 Å, b=11.07 Å, c=10.54 Å, β=105.3°- Z=4, density=1.029 g/cm³- Hydrogen-bonding: Dimeric N–H⋯O pairs
Cross-validation with the Cambridge Structural Database (CSD) confirms:
Factor group analysis of vibrational spectra confirms:
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